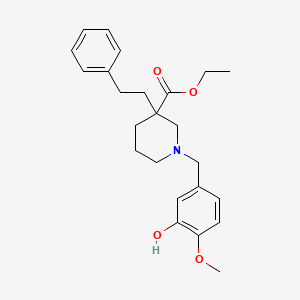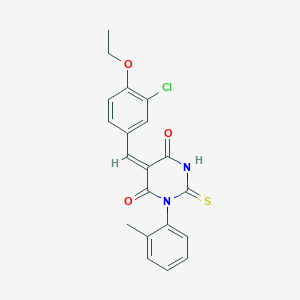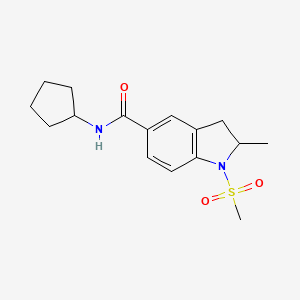![molecular formula C16H22N4O2S B5962969 1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5962969.png)
1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders.
Wirkmechanismus
1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to inhibition of BCR signaling, which is essential for the survival and proliferation of B-cells. 1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol has also been shown to inhibit other kinases in the BCR signaling pathway, such as AKT and ERK, further enhancing its anti-tumor activity.
Biochemical and Physiological Effects:
1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol has been shown to induce apoptosis and inhibit proliferation of B-cells in preclinical models of B-cell malignancies. It has also demonstrated activity against B-cells that are resistant to other BTK inhibitors, such as ibrutinib. Additionally, 1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol has shown anti-inflammatory activity in preclinical models of autoimmune diseases, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol is its potent and selective inhibition of BTK, which may lead to improved efficacy and reduced toxicity compared to other BTK inhibitors. However, 1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol is still in the preclinical stage of development, and its safety and efficacy in humans have not been fully established. Additionally, the optimal dosing and administration schedule of 1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol for different indications are still being investigated.
Zukünftige Richtungen
For 1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol research include:
1. Clinical trials to evaluate the safety and efficacy of 1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol in humans with B-cell malignancies, autoimmune diseases, and other disorders.
2. Investigation of the optimal dosing and administration schedule of 1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol for different indications.
3. Combination studies of 1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol with other anti-cancer agents, such as chemotherapy and immunotherapy.
4. Development of biomarkers to predict response to 1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol and monitor treatment efficacy.
5. Investigation of the potential of 1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol as a treatment for other diseases, such as viral infections and inflammatory bowel disease.
In conclusion, 1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol is a promising small molecule inhibitor of BTK that has demonstrated potent anti-tumor and anti-inflammatory activity in preclinical studies. Further research is needed to fully establish its safety and efficacy in humans and to explore its potential for the treatment of other diseases.
Synthesemethoden
The synthesis of 1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol involves several steps, including the preparation of key intermediates and the coupling of the triazole and piperidine rings. The process has been described in detail in a patent application by Takeda Pharmaceutical Company Limited (US20160207752A1).
Wissenschaftliche Forschungsanwendungen
1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol has demonstrated potent and selective inhibition of BTK, leading to inhibition of BCR signaling and induction of apoptosis in B-cells.
Eigenschaften
IUPAC Name |
1-[4-[4-(1-hydroxyethyl)triazol-1-yl]piperidin-1-yl]-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-12(21)15-10-20(18-17-15)14-4-7-19(8-5-14)16(22)3-2-13-6-9-23-11-13/h6,9-12,14,21H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQUNZHTMPHUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2CCN(CC2)C(=O)CCC3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5962890.png)
![2-methyl-4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5962899.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B5962911.png)
![1-[3-(2-methylphenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one](/img/structure/B5962915.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3-methoxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5962920.png)

![1-[2-({[2-(1-piperidinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5962934.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxy-2(1H)-quinolinone](/img/structure/B5962939.png)
![methyl 3-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5962941.png)
![6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B5962966.png)
![5,5-dimethyl-2-[({2-[4-(phenylacetyl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B5962967.png)


![(3S*,4S*)-1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5963001.png)